molecular formula C10H17NO3 B13014960 Methyl2-(2-oxa-6-azaspiro[3.5]nonan-8-yl)acetate

Methyl2-(2-oxa-6-azaspiro[3.5]nonan-8-yl)acetate

Cat. No.: B13014960
M. Wt: 199.25 g/mol
InChI Key: VUQURQAGGWGGOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(2-oxa-6-azaspiro[35]nonan-8-yl)acetate is a chemical compound with the molecular formula C10H17NO3 It is characterized by a spirocyclic structure, which includes an oxygen and nitrogen atom within the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-oxa-6-azaspiro[3.5]nonan-8-yl)acetate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound containing both oxygen and nitrogen functionalities. The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to facilitate the formation of the spirocyclic structure.

Industrial Production Methods

In an industrial setting, the production of Methyl 2-(2-oxa-6-azaspiro[3.5]nonan-8-yl)acetate may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated systems, and stringent quality control measures to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-oxa-6-azaspiro[3.5]nonan-8-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its functional groups.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

Methyl 2-(2-oxa-6-azaspiro[3.5]nonan-8-yl)acetate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(2-oxa-6-azaspiro[3.5]nonan-8-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(8-oxa-5-azaspiro[3.5]nonan-7-yl)acetate hydrochloride
  • 2-Oxa-6-azaspiro[3.5]nonane oxalate

Uniqueness

Methyl 2-(2-oxa-6-azaspiro[3.5]nonan-8-yl)acetate is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C10H17NO3

Molecular Weight

199.25 g/mol

IUPAC Name

methyl 2-(2-oxa-8-azaspiro[3.5]nonan-6-yl)acetate

InChI

InChI=1S/C10H17NO3/c1-13-9(12)2-8-3-10(5-11-4-8)6-14-7-10/h8,11H,2-7H2,1H3

InChI Key

VUQURQAGGWGGOE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1CC2(CNC1)COC2

Origin of Product

United States

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